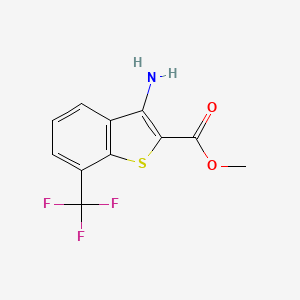

Methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate

CAS No.: 2379918-54-2

Cat. No.: VC7672967

Molecular Formula: C11H8F3NO2S

Molecular Weight: 275.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379918-54-2 |

|---|---|

| Molecular Formula | C11H8F3NO2S |

| Molecular Weight | 275.25 |

| IUPAC Name | methyl 3-amino-7-(trifluoromethyl)-1-benzothiophene-2-carboxylate |

| Standard InChI | InChI=1S/C11H8F3NO2S/c1-17-10(16)9-7(15)5-3-2-4-6(8(5)18-9)11(12,13)14/h2-4H,15H2,1H3 |

| Standard InChI Key | IXKJNIAIFXOMFV-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C2=C(S1)C(=CC=C2)C(F)(F)F)N |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a benzothiophene system—a fused bicyclic structure combining a benzene ring and a thiophene heterocycle. Key substituents include:

-

Amino group (-NH) at the 3-position, which enhances hydrogen-bonding capacity and nucleophilicity.

-

Trifluoromethyl group (-CF) at the 7-position, imparting electron-withdrawing effects and metabolic stability.

-

Methyl ester (-COOCH) at the 2-position, a common prodrug motif that can be hydrolyzed to carboxylic acids .

This arrangement creates a polarized electronic environment, influencing solubility, reactivity, and intermolecular interactions.

Table 1: Molecular Identity

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 275.247 g/mol | |

| CAS Number | 2379918-54-2 | |

| Storage Conditions | Ambient temperature |

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, analogous benzothiophene derivatives are typically synthesized through:

-

Friedel-Crafts Acylation: Introducing acyl groups to the benzothiophene core.

-

Electrophilic Substitution: Installing bromo or nitro groups at specific positions, followed by functional group interconversion .

-

Esterification: Reaction of carboxylic acid precursors with methanol under acidic conditions .

For this compound, a plausible pathway involves:

-

Nitration of 7-trifluoromethyl-1-benzothiophene to introduce a nitro group.

-

Reduction of the nitro group to an amine.

-

Esterification of the resulting carboxylic acid intermediate .

Purification and Yield Optimization

Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol/water mixtures are employed to achieve >95% purity . Industrial-scale production requires careful control of reaction stoichiometry and temperature to minimize byproducts like dehalogenated analogs.

Physicochemical Properties

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N-H stretches (~3300 cm), ester C=O (~1700 cm), and C-F vibrations (~1100 cm).

-

NMR: NMR would show singlet peaks for the -CF group and aromatic protons split by substituent effects .

Chemical Reactivity and Functionalization

Ester Hydrolysis

The methyl ester undergoes saponification in basic aqueous conditions to yield the corresponding carboxylic acid, a reaction critical for prodrug activation or further derivatization:

This process is reversible under acidic conditions .

Amino Group Reactivity

The primary amine at the 3-position participates in:

-

Acylation: Reaction with acyl chlorides to form amides.

-

Diazo Coupling: Generating azo dyes for analytical applications.

-

Schiff Base Formation: Condensation with aldehydes/ketones .

Electrophilic Aromatic Substitution

The electron-deficient benzothiophene ring (due to -CF) directs incoming electrophiles to the 4- and 6-positions, enabling halogenation or sulfonation .

Applications in Research and Industry

Pharmaceutical Intermediate

The trifluoromethyl group enhances bioavailability and resistance to oxidative metabolism, making the compound a candidate for:

-

Kinase Inhibitors: Targeting enzymes in cancer signaling pathways.

-

Antimicrobial Agents: Leveraging the benzothiophene scaffold’s affinity for bacterial membranes .

Materials Science

-

Organic Semiconductors: The planar benzothiophene core facilitates π-π stacking in thin-film transistors.

-

Fluorescent Probes: Amino and ester groups allow conjugation to biomolecules for imaging .

| Application | Mechanism | Status |

|---|---|---|

| Anticancer Agents | Tyrosine kinase inhibition | Preclinical |

| OLED Materials | Charge transport enhancement | Experimental |

| Protease Inhibitors | Active site binding via -NH | Theoretical |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume